Methyl 4-(2,5-dimethylbenzoyl)benzoate
Description
Properties
CAS No. |
649756-98-9 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
methyl 4-(2,5-dimethylbenzoyl)benzoate |
InChI |
InChI=1S/C17H16O3/c1-11-4-5-12(2)15(10-11)16(18)13-6-8-14(9-7-13)17(19)20-3/h4-10H,1-3H3 |
InChI Key |
NHXDTXLKIYDIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,5-dimethylbenzoyl)benzoate typically involves the esterification of benzoic acid derivatives with methanol. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction between benzoic acid and methanol . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through similar esterification processes. industrial methods often employ more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to improve the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(2,5-dimethylbenzoyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2,5-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its ester group can undergo hydrolysis to release benzoic acid derivatives, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares Methyl 4-(2,5-dimethylbenzoyl)benzoate with seven quinoline-piperazinyl benzoate derivatives (C1–C7) from and (S)-Methyl 4-(1-aminoethyl)benzoate from .
Table 1: Structural and Physicochemical Comparison
Key Findings :
Substituent Effects on Lipophilicity: The 2,5-dimethylbenzoyl group in the target compound introduces electron-donating methyl groups, increasing lipophilicity compared to C1–C7, which contain bulkier quinoline-piperazinyl moieties. The latter’s logP values are likely higher due to extended aromatic systems (e.g., C1: logP ≈ 4.5) . In contrast, (S)-Methyl 4-(1-aminoethyl)benzoate () exhibits lower logP (~1.5) due to its polar aminoethyl group, enhancing aqueous solubility .
Synthetic and Characterization Methods :
- All compounds in Table 1 were synthesized via nucleophilic acyl substitution or esterification, with yields >80% .
- Structural confirmation relied on 1H NMR (e.g., aromatic proton shifts at δ 7.2–8.5) and HRMS (e.g., C2: [M+H]⁺ at 528.10) . X-ray crystallography using SHELX software () is standard for resolving complex derivatives like C1–C7 .
Functional Group Impact on Bioactivity: Electron-withdrawing groups (e.g., Br in C2, Cl in C3) may enhance binding to hydrophobic protein pockets, whereas electron-donating groups (e.g., methyl in the target compound) could improve metabolic stability.
Biological Activity
Methyl 4-(2,5-dimethylbenzoyl)benzoate is an organic compound that belongs to the class of benzoates. Its structure consists of a benzoate moiety substituted with a dimethylbenzoyl group, which contributes to its unique biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications in medicine and industry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- A benzoate group which is essential for its interaction with biological targets.
- A 2,5-dimethylbenzoyl substituent that enhances its lipophilicity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The following mechanisms have been identified:
- Enzyme Interaction : The compound can bind to specific enzymes and receptors, modulating their activity. This interaction can influence metabolic pathways and cellular functions.
- Antioxidant Properties : It exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.
Antioxidant Activity
A study demonstrated that this compound effectively scavenges free radicals. The antioxidant capacity was measured using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 15 |
| Trolox | 20 |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial effects against various strains. The results are summarized in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of this compound in vitro using human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value of less than 10 µM. This suggests potential as a therapeutic agent in oncology.
- Cytotoxicity Assessment : In another investigation focusing on liver cancer cells (HepG2), the compound was assessed for cytotoxicity using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 20 µM, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl 4-(2,5-dimethylbenzoyl)benzoate, and how can reaction yields be improved?
- Methodological Answer :
- Step 1 : Use a Friedel-Crafts acylation or Suzuki coupling to introduce the 2,5-dimethylbenzoyl group to the benzoate core. For example, reflux methyl 4-aminobenzoate with 2,5-dimethylbenzoyl chloride in anhydrous dichloromethane (DCM) using AlCl₃ as a catalyst (60°C, 12–24 hours) .
- Step 2 : Optimize solvent systems (e.g., EtOAc for crystallization) and stoichiometric ratios. Excess aryl acid (1.2–1.5 equiv) improves coupling efficiency .
- Step 3 : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) and purify via column chromatography. Typical yields range from 36–60% depending on substituent steric effects .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Analysis : Use ¹H/¹³C NMR to verify aromatic proton environments. For example, methyl ester protons appear at δ 3.8–4.0 ppm, while dimethylbenzoyl protons resolve as distinct singlets (δ 2.3–2.6 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H⁺] calculated for C₁₇H₁₆O₃: 292.1099; observed: 292.1105) .
- X-ray Crystallography : Refine crystal structures using SHELXL (SHELX-2018) to resolve torsional angles and packing motifs .
Q. What are the best practices for assessing the compound’s stability under experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Degradation above 200°C suggests thermal robustness .
- Photolytic Stability : Expose solutions (e.g., in DMSO or ethanol) to UV light (254 nm) for 24 hours; monitor decomposition via HPLC (C18 column, acetonitrile:water gradient) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO gaps. Compare with experimental UV-Vis spectra .
- Docking Studies : Dock the compound into target proteins (e.g., P2Y1 receptor) using AutoDock Vina. Parameterize force fields for benzoyl and ester groups to assess binding affinity .
Q. How do substituent modifications (e.g., halogens, methoxy groups) on the benzoyl ring affect the compound’s physicochemical properties?
- Methodological Answer :
- SAR Study : Synthesize analogs (e.g., 2,5-difluoro or 4-methoxy derivatives) and compare logP (via shake-flask method), solubility (DMSO/water partitioning), and melting points .
- Example Data :
| Substituent | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 2,5-dimethyl | 3.2 | 0.15 (DMSO) | 145–148 |
| 2,5-difluoro | 2.8 | 0.22 (DMSO) | 132–135 |
Q. How can contradictions in analytical data (e.g., elemental analysis vs. HRMS) be resolved during characterization?
- Methodological Answer :
- Case Study : If elemental analysis shows C: 65.03% (vs. calculated 68.21%), recheck combustion conditions or recrystallize the compound to remove solvent residues .
- Cross-Validation : Use complementary techniques (e.g., HRMS for molecular ion confirmation, NMR for functional group integrity) to rule out impurities .
Q. What experimental strategies are effective for polymorphism screening of this compound?
- Methodological Answer :
- Crystallization Screening : Test solvents (e.g., EtOAc, MeOH, DCM/hexane) under varying temperatures (4°C to reflux). Monitor crystal habits via polarized light microscopy .
- PXRD Analysis : Compare diffraction patterns of polymorphs (e.g., Form I vs. Form II) to identify dominant crystalline phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
